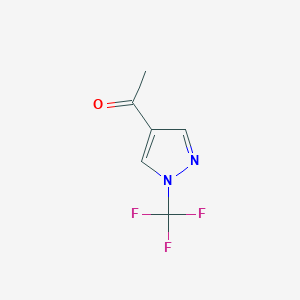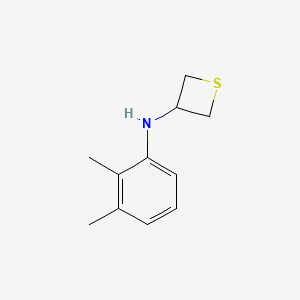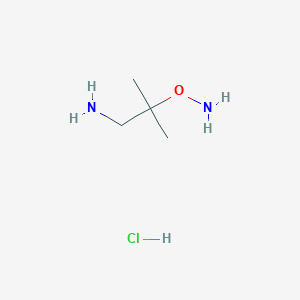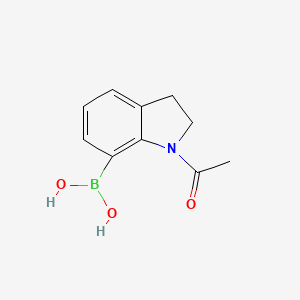
1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to a pyrazole ring imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with trifluoromethylating agents under specific conditions . The reaction conditions often require the use of metal catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one
- 1-(3-(4-(3,4-difluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-1H,4H,5H,6H,7H-pyrazolo(3,4-c)pyridin-6-yl)ethan-1-one
Uniqueness: 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific trifluoromethylated pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
1-[1-(trifluoromethyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-4(12)5-2-10-11(3-5)6(7,8)9/h2-3H,1H3 |
Clave InChI |
XAIZGSYENXTUBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)












